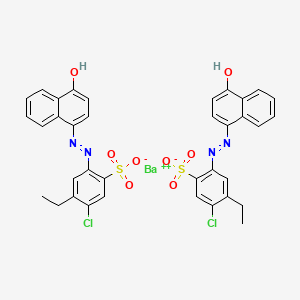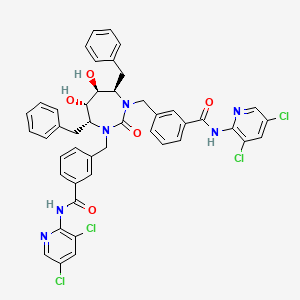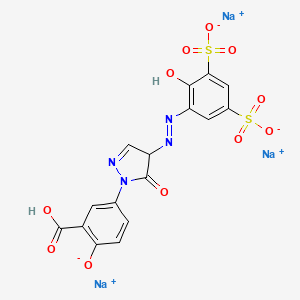
5-Chloro-4-ethyl-2-((4-hydroxy-1-naphthalenyl)azo)benzenesulfonic acid, barium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-ethyl-2-((4-hydroxy-1-naphthalenyl)azo)benzenesulfonic acid, barium salt is an organic compound commonly used as a pigment. It is known for its bright yellowish-red color and is often referred to as Pigment Red 53:1 . This compound is widely used in various industries, including printing inks, coatings, plastics, and rubber products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-ethyl-2-((4-hydroxy-1-naphthalenyl)azo)benzenesulfonic acid, barium salt involves several steps:
Diazotization: The process begins with the diazotization of 5-chloro-4-ethyl-2-aminobenzenesulfonic acid.
Coupling Reaction: The diazonium salt formed is then coupled with 4-hydroxy-1-naphthalenyl to form the azo compound.
Formation of Barium Salt: The final step involves the precipitation of the barium salt by adding barium chloride to the azo compound solution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and filtration is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-ethyl-2-((4-hydroxy-1-naphthalenyl)azo)benzenesulfonic acid, barium salt undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo electrophilic substitution reactions due to the presence of the azo group and the sulfonic acid group.
Oxidation and Reduction: The azo group can be reduced to form amines, and the compound can also undergo oxidation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nitrating agents, typically under acidic conditions.
Reduction Reactions: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Major Products
Scientific Research Applications
5-Chloro-4-ethyl-2-((4-hydroxy-1-naphthalenyl)azo)benzenesulfonic acid, barium salt has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved include:
Binding to Cellular Components: The compound can bind to proteins and nucleic acids, altering their function and structure.
Oxidation-Reduction Reactions: The azo group can undergo redox reactions, influencing cellular redox states.
Comparison with Similar Compounds
Similar Compounds
Pigment Red 53: Similar in structure but differs in the substituents on the aromatic ring.
Pigment Orange 45: Another azo compound with different substituents, resulting in a different color.
Uniqueness
5-Chloro-4-ethyl-2-((4-hydroxy-1-naphthalenyl)azo)benzenesulfonic acid, barium salt is unique due to its specific substituents, which impart distinct color properties and stability. Its barium salt form enhances its insolubility in water, making it suitable for various industrial applications .
Properties
CAS No. |
73612-30-3 |
|---|---|
Molecular Formula |
C36H28BaCl2N4O8S2 |
Molecular Weight |
917.0 g/mol |
IUPAC Name |
barium(2+);5-chloro-4-ethyl-2-[(4-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/2C18H15ClN2O4S.Ba/c2*1-2-11-9-16(18(10-14(11)19)26(23,24)25)21-20-15-7-8-17(22)13-6-4-3-5-12(13)15;/h2*3-10,22H,2H2,1H3,(H,23,24,25);/q;;+2/p-2 |
InChI Key |
NDHMVJJSORCCHU-UHFFFAOYSA-L |
Canonical SMILES |
CCC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=CC=C(C3=CC=CC=C32)O.CCC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=CC=C(C3=CC=CC=C32)O.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine](/img/structure/B12769419.png)






